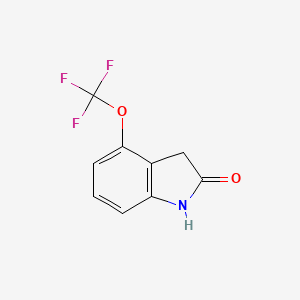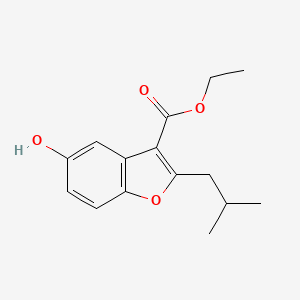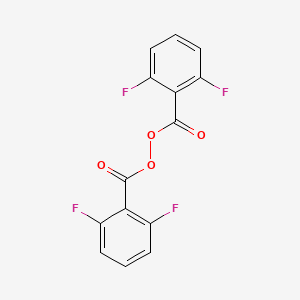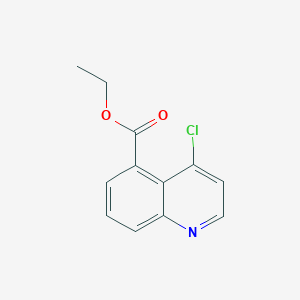
2-Bromo-5-(chloromethyl)-3-methylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(chloromethyl)-3-methylpyrazine is a heterocyclic organic compound that belongs to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in various chemical and pharmaceutical applications. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the pyrazine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(chloromethyl)-3-methylpyrazine typically involves the bromination and chloromethylation of 3-methylpyrazine. One common method includes the following steps:
Bromination: 3-Methylpyrazine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position.
Chloromethylation: The brominated intermediate is then reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(chloromethyl)-3-methylpyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler pyrazine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Substituted pyrazines with various functional groups.
Oxidation: 2-Bromo-5-(carboxymethyl)-3-methylpyrazine.
Reduction: 3-Methylpyrazine.
Scientific Research Applications
2-Bromo-5-(chloromethyl)-3-methylpyrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(chloromethyl)-3-methylpyrazine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The presence of halogen atoms can enhance its reactivity and binding affinity to molecular targets, making it a valuable compound in drug discovery.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chloropyrazine: Lacks the methyl group, making it less hydrophobic.
3-Methyl-5-chloropyrazine: Lacks the bromine atom, affecting its reactivity.
2-Bromo-3-methylpyrazine: Lacks the chloromethyl group, altering its chemical properties.
Uniqueness
2-Bromo-5-(chloromethyl)-3-methylpyrazine is unique due to the combination of bromine, chlorine, and methyl groups on the pyrazine ring. This unique structure imparts specific reactivity and properties, making it a valuable intermediate in various chemical syntheses and applications.
Properties
Molecular Formula |
C6H6BrClN2 |
|---|---|
Molecular Weight |
221.48 g/mol |
IUPAC Name |
2-bromo-5-(chloromethyl)-3-methylpyrazine |
InChI |
InChI=1S/C6H6BrClN2/c1-4-6(7)9-3-5(2-8)10-4/h3H,2H2,1H3 |
InChI Key |
XKKDPSAOINZGMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1Br)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


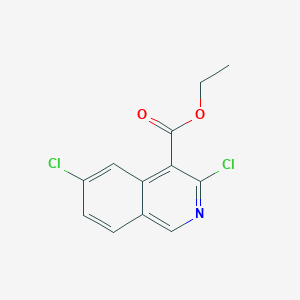
![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13677284.png)
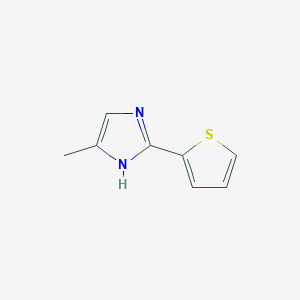
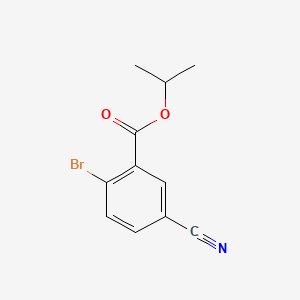

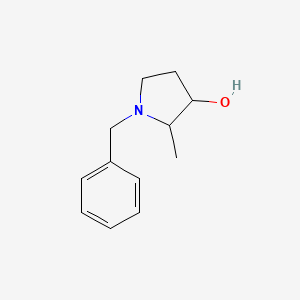
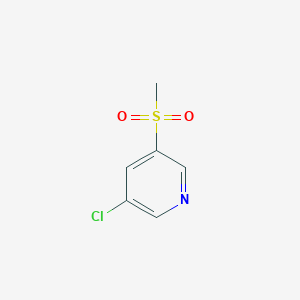
![1-(Furo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B13677314.png)
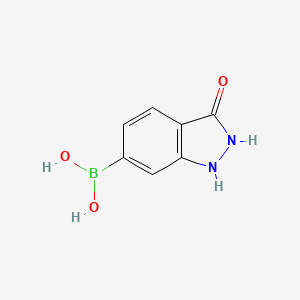
![[5-(Naphthalen-1-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13677324.png)
